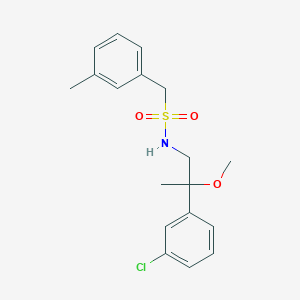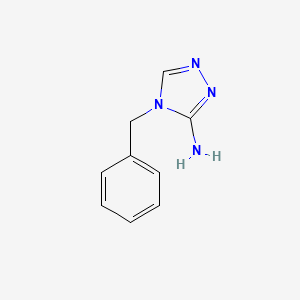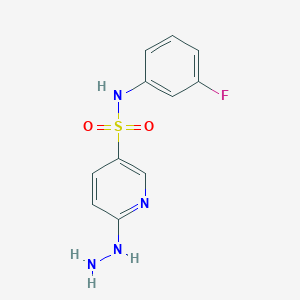![molecular formula C26H32N4OS B3005082 N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189991-92-1](/img/structure/B3005082.png)
N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" is a complex molecule that may be related to the family of acetamides, which are known for their diverse biological activities. Acetamides are characterized by the presence of an acetyl group attached to a nitrogen atom. The specific structure of the compound suggests that it could have potential biological applications, possibly in the realm of pharmacology, given the known activities of similar compounds.
Synthesis Analysis
The synthesis of related acetamide compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods for reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of acetamides is crucial in determining their biological activity. For example, the presence of various substituents at specific positions on the acetamide moiety can significantly influence the potency and selectivity of the compounds as kappa-opioid agonists . The detailed structure of "N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" would likely play a key role in its biological function, with the dimethylphenyl and triazaspirodecanediene moieties contributing to its unique properties.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, which are essential for their biological efficacy. For instance, the anticonvulsant activity of certain acetamide derivatives is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . The specific chemical reactions and interactions of "N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" with biological targets would need to be studied to understand its pharmacological potential.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are important for their practical application. These properties are influenced by the molecular structure and substituents present on the acetamide core. For example, the introduction of alkyl and aryl substituents at specific positions can lead to potent compounds with desirable pharmacokinetic profiles . The properties of "N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" would need to be characterized to assess its suitability for further development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modifications
Chemical Modifications for Insecticidal Activity : N-(Isothiazol-5-yl)phenylacetamides, similar in structure to the compound , have undergone various chemical modifications. These modifications include transformations into enamines, enols, enol (thio)ethers, oximes, and hydrazones, primarily to enhance broad-spectrum insecticidal activity. These compounds have shown significant efficacy, particularly against root-knot nematode (Samaritoni et al., 1999).
Synthesis of Novel Derivatives for Antimicrobial Activities : The synthesis of new triazole derivatives, incorporating elements similar to the query compound, has been explored. These derivatives exhibit potent antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011).
Creation of Spirocyclic Systems and Dihydroisoquinoline Derivatives : The combination of compounds like 2,6-dimethylphenol with isobutyraldehyde and nitriles leads to the formation of spirocyclic systems and dihydroisoquinoline derivatives, showcasing the versatility of these chemical structures in creating diverse molecules (Rozhkova et al., 2013).
Antiviral Activity Evaluation : N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, bearing similarity to the compound , have been synthesized and evaluated for their antiviral activities. Some of these compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Molecular Interactions and Biological Screening
High-Affinity Ligands for Receptors : Compounds like 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one have been discovered as high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptor, demonstrating the potential for receptor-specific targeting (Röver et al., 2000).
Cholinesterase Inhibition and Molecular Docking Studies : N-aryl derivatives of similar structures have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE), showing considerable potential in molecular docking studies (Riaz et al., 2020).
Anticonvulsant Activity : Derivatives like 2-(1H-1, 2, 4-triazole-1-yl)-N-(2, 6-dimethylphenyl) acetamide have shown notable anticonvulsant activity, emphasizing the therapeutic potential of such structures (Tarikogullari et al., 2010).
Biological Screening for Various Activities : Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) have been screened for antibacterial, antifungal, and anthelmintic activity. Molecular docking studies have shown good correlation with in vitro data for active compounds (Khan et al., 2019).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4OS/c1-5-30-14-12-26(13-15-30)28-24(21-9-6-18(2)7-10-21)25(29-26)32-17-23(31)27-22-11-8-19(3)16-20(22)4/h6-11,16H,5,12-15,17H2,1-4H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRLINHAXIYXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)
![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)

![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B3005007.png)

![1-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3005009.png)
![7-(2-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3005010.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3005013.png)

![N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3005016.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B3005017.png)

![2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3005020.png)